molecular formula C26H22N6O4 B2666724 2-Methoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate CAS No. 394245-78-4

2-Methoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate

Cat. No. B2666724
CAS RN: 394245-78-4
M. Wt: 482.5
InChI Key: DFQFXXLCWQCJJI-UHFFFAOYSA-N
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Description

2-Methoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate is a useful research compound. Its molecular formula is C26H22N6O4 and its molecular weight is 482.5. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetic Predictions and Antimalarial Studies

This compound, part of a broader family of substituted aryl amine-based triazolopyrimidine derivatives, has been explored for its potential as a Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor. Docking studies identified derivatives within this family showing significant interaction and stability, suggesting their utility in optimizing novel antimalarial compounds. These derivatives exhibit favorable pharmacokinetic properties, such as good molar refractivity and blood-brain barrier permeability, passing the Lipinski's rule of five, which supports their drug-likeness (Ibrahim, Uzairu, Shallangwa, & Abechi, 2021).

Metal-Free Synthesis Techniques

Research into the synthesis of 1,2,4-triazolo[1,5-a]pyridines, which are biologically significant, has led to the development of a novel strategy for constructing the triazolopyrimidine skeleton. This approach leverages phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, enabling metal-free oxidative N-N bond formation. This method features a short reaction time and high yields, presenting a convenient pathway for synthesizing structures related to the compound (Zheng et al., 2014).

Structural and Synthetic Insights

The synthesis and structural elucidation of similar compounds, such as methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5,5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, have provided insights into their crystal structure and chemical properties. These studies highlight the potential for such compounds in the development of new materials or as intermediates in pharmaceutical synthesis (Moser, Bertolasi, & Vaughan, 2005).

Synthesis and Reactions of Triazolopyrimidinium Betaines

Research has also delved into the synthesis and reactions of triazolopyrimidinium betaines, offering valuable chemical pathways that could be relevant for the manipulation or modification of the compound . These studies provide a foundation for understanding the reactivity and potential applications of triazolopyrimidine derivatives in chemical synthesis (Marley, Wright, & Preston, 1989).

properties

IUPAC Name

[2-methoxy-4-[5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O4/c1-16-22(24(33)31-21-10-6-7-13-27-21)23(32-26(30-16)28-15-29-32)18-11-12-19(20(14-18)35-2)36-25(34)17-8-4-3-5-9-17/h3-15,23H,1-2H3,(H,27,31,33)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQFXXLCWQCJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(=O)C4=CC=CC=C4)OC)C(=O)NC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate

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